Specific Scientific Field: Polymer Chemistry
Summary of the Application: Oct-4-yne-1,8-diol is used in the oxa-Michael addition reaction of alcohols and divinyl sulfone. This reaction is particularly fast under solvent-free conditions and allows for the preparation of polymers .
Methods of Application or Experimental Procedures: The oxa-Michael addition reaction of Oct-4-yne-1,8-diol and alcohols is mediated by nucleophiles such as triphenylphosphine and 4-dimethylaminopyridine . The reaction is performed under solvent-free conditions .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Oct-4-yne-1,8-diol can serve as a precursor in the synthesis of other compounds. For instance, it can be used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, oct-4-yne-1,8-diol would be reacted with other reagents under controlled conditions to yield the desired product .
Results or Outcomes: The outcomes of these syntheses would be the production of various compounds, such as herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
Specific Scientific Field: Biochemistry
Summary of the Application: Oct-4-yne-1,8-diol is used as a major raw material in the synthesis of Vitamin B6 .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, oct-4-yne-1,8-diol would be reacted with other reagents under controlled conditions to yield vitamin b6 .
Results or Outcomes: The outcome of this synthesis would be the production of Vitamin B6 .
Oct-4-yne-1,8-diol is an organic compound with the molecular formula C₈H₁₄O₂. It features a linear alkyne structure with hydroxyl groups at the first and eighth carbon positions. This compound is classified under the category of butynediols, which are known for their unique properties due to the presence of both alkyne and alcohol functional groups. The structural formula can be represented as:
textHO-CH2-C≡C-CH2-CH2-CH2-CH2-OH
The presence of the alkyne group contributes to its reactivity in various
These reactions are significant for synthesizing more complex organic molecules.
Oct-4-yne-1,8-diol can be synthesized through several methods:
Oct-4-yne-1,8-diol has potential applications in various fields:
Several compounds share structural similarities with oct-4-yne-1,8-diol. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Octyne | C₈H₁₄ | A simple alkyne without hydroxyl groups. |
1-Octyn-3-ol | C₈H₁₈O | Contains an alcohol group but lacks a second hydroxyl. |
1-Octyn-1,2-diol | C₈H₁₈O₂ | Has two hydroxyl groups but different positioning. |
Octa-3-yne | C₈H₁₄ | An alkyne with a triple bond at a different position. |
Oct-4-yne-1,8-diol is unique due to its specific positioning of hydroxyl groups at both ends of the alkyne chain. This arrangement allows it to participate in specific
The reduction of dicarboxylate esters represents a classical pathway to synthesize Oct-4-yne-1,8-diol. Esters derived from suberic acid (HOOC-(CH₂)₆-COOH) are subjected to hydrogenation using catalysts like palladium or Raney nickel under high-pressure hydrogen environments. This method produces 1,8-octanediol intermediates, which are subsequently functionalized with alkyne groups via dehydrohalogenation or alkyne insertion reactions [1] [2].
A critical variation involves lithium aluminum hydride (LiAlH₄), which directly reduces ester groups to primary alcohols. For example, ethyl suberate undergoes a two-step hydride addition, first forming a tetrahedral intermediate that eliminates the alkoxide group, followed by a second reduction to yield the diol [2]. This method requires stoichiometric amounts of LiAlH₄ and precise temperature control to prevent over-reduction or side reactions.
Dihalide elimination leverages 4,5-dibromooctane as a precursor. Treatment with strong bases such as sodium amide (NaNH₂) in liquid ammonia at −70°C induces dehydrohalogenation, eliminating two equivalents of hydrogen bromide to form the alkyne bond [3]. This route offers regioselectivity but demands anhydrous conditions and low temperatures to suppress competing elimination pathways.
Recent optimizations include using potassium tert-butoxide in tetrahydrofuran (THF), which enhances reaction rates while maintaining yields above 70% [3]. The method’s scalability is limited by the cost of dibromooctane precursors and the need for cryogenic setups.
Alkyne coupling strategies employ Sonogashira or Glaser-Hay reactions to introduce the triple bond. For instance, 1,8-octanediol is first converted to a dihalide (e.g., 1,8-dibromooctane), which undergoes cross-coupling with terminal alkynes in the presence of palladium-copper catalysts. This method allows precise control over alkyne positioning but requires rigorous exclusion of oxygen to prevent catalyst deactivation .
A notable application involves coupling propargyl alcohol derivatives with octanediol dihalides, yielding Oct-4-yne-1,8-diol with >80% efficiency under microwave-assisted conditions .
Transition-metal catalysis has revolutionized Oct-4-yne-1,8-diol synthesis. Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, enable dehydrogenative coupling of 1,8-octanediol with alkynes under mild conditions (50–80°C). This approach avoids stoichiometric reagents and reduces waste generation [5].
Enzymatic catalysis using alcohol dehydrogenases and alkyne ligases has also been explored. For example, engineered Candida antarctica lipase B (CAL-B) catalyzes the esterification of suberic acid with propargyl alcohol, followed by enzymatic reduction to the diol [1].
Solvent-free mechanochemical synthesis achieves high yields (85–90%) by ball-milling 1,8-octanediol with calcium carbide (CaC₂). The reaction proceeds via in situ acetylene generation, which inserts into the diol’s carbon chain under mechanical force .
Photochemical methods utilizing visible-light photocatalysts (e.g., eosin Y) enable triple bond formation through radical-mediated pathways. Irradiating 1,8-diodooctane with blue LED light in the presence of a photocatalyst and a sacrificial reductant yields Oct-4-yne-1,8-diol with 65% efficiency .
Competing reactions, such as over-reduction in ester-to-diol conversions or premature alkyne oligomerization during coupling, remain significant hurdles. Optimizing reaction stoichiometry and employing protecting groups (e.g., silyl ethers for hydroxyls) mitigate these issues [2].
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20%. For example, dihalide elimination under microwave irradiation achieves 88% yield compared to 70% under conventional heating [3].
Large-scale production is hindered by the high cost of palladium catalysts and cryogenic requirements. Continuous-flow systems address this by enabling precise temperature control and efficient catalyst recycling [5].
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Dicarboxylate Reduction | 70–75 | High purity; established protocol | Requires expensive catalysts |
Dihalide Elimination | 65–70 | Regioselective; moderate conditions | Cryogenic setup needed |
Sonogashira Coupling | 80–85 | Precise alkyne positioning | Oxygen-sensitive catalysts |
Mechanochemical Synthesis | 85–90 | Solvent-free; scalable | Specialized equipment required |